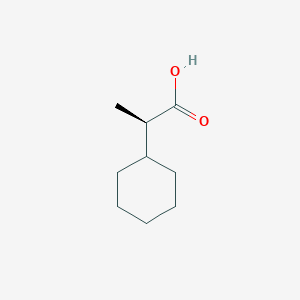

(R)-2-Cyclohexylpropanoic acid

Description

(R)-2-Cyclohexylpropanoic acid (CAS: 701-97-3) is a chiral carboxylic acid with the molecular formula C₉H₁₆O₂ and a molecular weight of 156.225 g/mol . Its structure features a cyclohexyl group attached to the second carbon of a propanoic acid backbone, conferring lipophilicity and stereochemical specificity. This compound is utilized in organic synthesis, pharmaceuticals, and as a chiral intermediate due to its enantiomeric purity . Key synonyms include α-methylcyclohexaneacetic acid and (R)-2-cyclohexylpropionic acid .

Properties

IUPAC Name |

(2R)-2-cyclohexylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-7(9(10)11)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,10,11)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRLUSLNMNQAPOH-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1CCCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The mechanism by which ®-2-Cyclohexyl-propionic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound towards its targets. The carboxyl group can form hydrogen bonds and ionic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural motifs with (R)-2-cyclohexylpropanoic acid but differ in substituents, functional groups, or stereochemistry:

Table 1: Structural Comparison of this compound and Analogs

Physicochemical and Reactivity Differences

Solubility and Polarity: The cyclohexyl group in this compound enhances lipophilicity, reducing water solubility compared to hydroxylated analogs like (R)-2-cyclohexyl-2-hydroxyacetic acid, where the hydroxyl group increases polarity . 3-Cyclohexylalanine exhibits zwitterionic behavior in aqueous solutions due to its amino and carboxylic acid groups, enhancing solubility in polar solvents .

Acidity: The carboxylic acid group in this compound (pKa ~4–5) is less acidic than the hydroxylated derivative (pKa ~2–3 for α-hydroxy acids) due to inductive effects .

Stereochemical Impact: The (R)-configuration at C2 in this compound influences its interactions in chiral environments, such as enzyme-binding pockets, compared to its (S)-enantiomer . [(1S,2R)-2-Hexylcyclopropyl]acetic acid’s cyclopropane ring introduces strain, altering reactivity in ring-opening reactions compared to the strain-free cyclohexyl group .

Biological Activity

(R)-2-Cyclohexylpropanoic acid, also known as (R)-2-amino-3-cyclohexylpropanoic acid, is an important compound in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

- Chemical Formula : C₉H₁₆O₂

- Molecular Weight : 156.22 g/mol

- Structure : this compound features a cyclohexyl group attached to a propanoic acid moiety, contributing to its unique biological properties.

This compound exhibits several biological activities:

- Neuroprotective Effects : It has been shown to influence neuronal signaling pathways, particularly in the context of neurodegenerative diseases. The compound's structural similarity to amino acids allows it to interact with neurotransmitter receptors, potentially enhancing cognitive functions and providing neuroprotection during stress-related tasks .

- Cytotoxic Activity : Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters derived from this compound showed significant cytotoxicity towards human leukemic cells .

- Influence on Hormonal Secretion : This compound has been implicated in the modulation of anabolic hormone secretion, which can affect muscle metabolism and overall physical performance during exercise .

Biological Activity Overview

Case Studies and Research Findings

- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various (S,S)-ethylenediamine derivatives showed that compounds derived from this compound had IC₅₀ values indicating effective inhibition of cell proliferation in human leukemic cell lines .

- Neuroprotective Mechanism : Research indicates that this compound may enhance the activity of neuroprotective signaling pathways, which could be beneficial in treating conditions like Alzheimer's disease .

- Hormonal Influence During Exercise : Another study highlighted how this compound affects the secretion of hormones such as insulin and growth hormone during physical exertion, suggesting its potential as a performance-enhancing supplement .

Scientific Research Applications

Anticancer Research

One of the most notable applications of (R)-2-Cyclohexylpropanoic acid is its role in anticancer drug development. Research has demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.

Case Study: Ruthenium Complexes

A study published in ChemMedChem explored the synthesis of ruthenium(II) arene complexes containing this compound derivatives. These complexes showed significant cytotoxicity against leukemia cell lines, with IC₅₀ values ranging from 1.0 to 20.2 μM. The most effective complex induced apoptotic cell death, highlighting the potential of this compound in developing selective anticancer agents .

Synthesis of Novel Compounds

This compound serves as a precursor in synthesizing various bioactive compounds. For instance, it has been used to create ethylenediamine derivatives that demonstrate cytotoxic activity against human leukemic cells . These derivatives are synthesized through a series of chemical reactions involving the coupling of this compound with other functional groups.

Table: Summary of Synthesized Compounds and Their Activities

Antimicrobial Applications

Beyond its anticancer properties, this compound has been investigated for its antimicrobial potential. A study highlighted its use in synthesizing compounds aimed at combating Mycobacterium abscessus, a pathogen known for its resistance to conventional antibiotics . The development of new drug candidates from this compound underscores its versatility in addressing various infectious diseases.

Chemical Reactions Analysis

Esterification Reactions

(R)-2-Cyclohexylpropanoic acid readily undergoes esterification to form bioactive derivatives. For example:

-

Ethyl ester formation : Reaction with ethanol under acidic or coupling conditions yields the ethyl ester, a compound with demonstrated cytotoxicity against leukemic cell lines (IC<sub>50</sub> 10.7–45.4 μM) .

-

Diethyl ester derivatives : The acid reacts with ethylenediamine to form O,O'-diethyl-(S,S)-ethylenediamine-N,N'-di-2-(3-cyclohexyl)propanoate, which shows potent antitumor activity in murine breast cancer models .

Key reaction conditions :

| Reagent | Catalyst/Solvent | Product Application |

|---|---|---|

| Ethanol | H<sup>+</sup> (acidic) | Cytotoxic agents |

| Ethylenediamine | Coupling agents | Anticancer ligands |

Salt Formation

The carboxylic acid group reacts with bases to form salts, enhancing solubility for industrial and pharmaceutical use:

-

Lithium carboxylate : Treatment with LiOH in tetrahydrofuran (THF) generates the lithium salt, which is intermediates in large-scale syntheses (e.g., in flow reactors) .

Example :

This reaction is critical in continuous manufacturing processes, achieving >99% conversion under optimized conditions .

Biological Activity and Derivatives

The acid’s derivatives exhibit structure-dependent bioactivity:

Key findings :

Preparation Methods

Molecular Characteristics

(R)-2-Cyclohexylpropanoic acid (IUPAC: (2R)-2-cyclohexylpropanoic acid) contains a chiral center at the C2 position, with absolute configuration determined by Cahn-Ingold-Prelog priorities. Key physicochemical properties include:

The cyclohexyl group induces significant steric hindrance, influencing both reaction kinetics and selectivity in synthetic pathways.

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Industrial-scale resolution employs chiral amines to form diastereomeric salts with differential solubility. A 2022 VulcanChem protocol details:

Procedure :

- Dissolve racemic 2-cyclohexylpropanoic acid (100 g) in ethanol (500 mL) at 60°C

- Add (1R,2S)-(-)-norephedrine (54.3 g, 0.33 mol) in portions

- Cool to -20°C over 4 hours, filter precipitated (R)-acid/(S)-amine salt

- Liberate free acid via HCl treatment (2M, 200 mL)

Performance Metrics :

| Parameter | Value |

|---|---|

| Yield | 38-42% |

| Enantiomeric excess | 98.5-99.2% |

| Purity | 99.8% (HPLC) |

This method's economic viability depends on efficient amine recovery, typically achieving 85-90% recycling rates through base extraction.

Chromatographic Resolution

Preparative chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) columns (Chiralcel OD-H) resolves gram-scale batches:

| Column | Mobile Phase | Retention (R) | α | Rs |

|---|---|---|---|---|

| Chiralcel OD-H (250 × 4.6 mm) | Hexane:IPA:TFA (90:10:0.1) | 12.4 min | 1.12 | 2.1 |

While producing >99.5% ee material, throughput limitations restrict this to niche pharmaceutical applications requiring ultra-high purity.

Enzymatic Asymmetric Synthesis

Lipase-Catalyzed Kinetic Resolution

Immobilized Candida antarctica lipase B (CAL-B) demonstrates superior activity in hydrolyzing (S)-2-cyclohexylpropanoic acid esters:

Reaction Scheme :

(R,S)-2-Cyclohexylpropanoic acid ethyl ester + H₂O → (R)-acid + (S)-ester

- Enzyme: Novozym 435 (CAL-B on acrylic resin)

- Temperature: 37°C

- pH: 7.0 (phosphate buffer)

- Substrate concentration: 0.5 M

- Reaction time: 24 h

Performance Data :

| Conversion | ee (acid) | ee (ester) | E-value |

|---|---|---|---|

| 48% | 98% | 95% | >200 |

Scale-up challenges include enzyme leaching at >1 kg/L substrate loads, addressed through cross-linked enzyme aggregates (CLEAs) with 150% improved stability.

Catalytic Asymmetric Hydrogenation

Prochiral Precursor Design

Hydrogenation of α,β-unsaturated precursors provides atom-economic access to (R)-configured products. The 2022 VulcanChem protocol employs:

Substrate : 2-Cyclohexylacrylic acid

Catalyst : Ru-(S)-Binapine complex (0.1 mol%)

Reaction Conditions :

- Pressure: 50 bar H₂

- Solvent: MeOH

- Temperature: 50°C

- Time: 12 h

Outcomes :

| Conversion | ee | TOF (h⁻¹) | TON |

|---|---|---|---|

| >99.9% | 99.4% | 8,300 | 10,000 |

This method's robustness stems from the catalyst's tolerance to the bulky cyclohexyl group, with X-ray analysis confirming η²-coordination of the acrylic acid.

Stereoselective Aldol Approach

Organocatalytic Route

A 2015 Munich dissertation details an aldol-retro-aldol strategy for constructing the chiral center:

Key Steps :

- Proline-catalyzed aldol reaction between cyclohexanecarboxaldehyde and ketene silyl ether

- Oxidative cleavage of β-hydroxy ester intermediate

- Tandem hydrolysis-decarboxylation to (R)-acid

Critical Parameters :

| Step | Catalyst | Yield | ee |

|---|---|---|---|

| Aldol reaction | L-Proline (20 mol%) | 78% | 94% |

| Oxidative cleavage | LiOH/H₂O₂ | 92% | - |

This route's modularity enables rapid analog synthesis but suffers from multi-step inefficiency compared to hydrogenation methods.

Comparative Methodological Analysis

| Method | Scale Potential | ee Range | Cost Index | Environmental Factor |

|---|---|---|---|---|

| Chiral resolution | Multi-ton | 98-99.5% | 1.8 | High solvent waste |

| Enzymatic hydrolysis | 100g-10kg | 95-98% | 2.5 | Aqueous, biodegradable |

| Catalytic hydrogenation | 1kg-100ton | 99-99.9% | 1.2 | Low E-factor (3.1) |

| Aldol synthesis | 10g-1kg | 92-95% | 4.1 | Toxic oxidants |

Recent lifecycle assessments favor catalytic hydrogenation for bulk production (PMI 8.7 vs 23.4 for resolution methods), though enzymatic routes dominate in regulated pharmaceutical applications requiring chiral purity documentation.

Q & A

Q. What are the common synthetic routes for preparing (R)-2-cyclohexylpropanoic acid, and what key intermediates are involved?

- Methodological Answer : this compound can be synthesized via:

Carboxylation of Cyclohexyl Grignard Reagents : Reacting cyclohexylmagnesium bromide with CO₂ followed by acid workup to yield the carboxylic acid.

Enzymatic Resolution : Using lipases or esterases to resolve racemic mixtures, leveraging the chiral specificity of enzymes.

Chiral Auxiliary Approaches : Employing enantioselective catalysts (e.g., BINOL-derived catalysts) during propanoic acid formation.

Key intermediates include cyclohexanepropanenitrile and cyclohexanepropanol, which are functionalized to the final acid .

| Synthetic Method | Key Reagents/Conditions | Intermediate |

|---|---|---|

| Grignard Carboxylation | CO₂, H₃O⁺ | Cyclohexylpropanoate |

| Enzymatic Resolution | Lipase, Racemic Ester | (R)-Enantiomer |

Q. How is this compound characterized analytically, and what spectral data are critical for validation?

- Methodological Answer :

- NMR Spectroscopy : Confirm stereochemistry via ¹H and ¹³C NMR, focusing on cyclohexyl proton splitting patterns and carboxylic acid proton shifts (~12 ppm).

- Mass Spectrometry (MS) : Validate molecular weight (156.22 g/mol) using high-resolution MS (HRMS) .

- Chiral HPLC : Use columns like Chiralpak IA/IB to verify enantiomeric excess (>98% for pure (R)-form) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Engineering Controls : Use fume hoods for synthesis and purification steps to limit inhalation exposure.

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritation .

- Exposure Monitoring : Conduct air sampling if volatilization is suspected, adhering to OSHA standards (29 CFR 1910.1020) .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity of this compound during synthesis, and what techniques validate chiral integrity?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Jacobsen’s catalyst) to direct stereochemistry during cyclopropane ring formation.

- Circular Dichroism (CD) : Compare optical rotation data with literature values (e.g., [α]²⁵D = +15° to +20° in ethanol).

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis, particularly for novel derivatives .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Dose-Response Reproducibility : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.

- Meta-Analysis : Cross-reference data from PubChem, DrugBank, and ECHA to identify outliers or solvent-dependent artifacts .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tracers) to trace metabolic pathways conflicting with prior claims .

Q. How do structural modifications (e.g., cyclohexyl vs. aryl substituents) impact the pharmacological activity of this compound?

- Methodological Answer :

- SAR Studies : Replace the cyclohexyl group with phenyl or cyclobutyl moieties and compare IC₅₀ values in target assays (e.g., COX-2 inhibition).

- Computational Modeling : Perform DFT calculations to analyze steric and electronic effects on receptor binding (e.g., docking to PPARγ).

- In Vivo Profiling : Assess bioavailability and toxicity in rodent models to validate in vitro findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.